2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid
Description
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid is a substituted phenylacetic acid derivative characterized by two ethyl groups at the 2- and 6-positions of the aromatic ring and a methoxycarbonyl (-COOCH₃) substituent at the 4-position.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2,6-diethyl-4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9-6-11(14(17)18-3)7-10(5-2)12(9)8-13(15)16/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
FULKCSJIGLTLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1CC(=O)O)CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring followed by esterification and subsequent hydrolysis to introduce the acetic acid group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the phenylacetic acid backbone but differing in substituents, molecular properties, and applications. Key differences arise from variations in alkyl, alkoxy, halogen, or ester groups, which influence physicochemical properties and biological activity.
Substituent Effects on Physicochemical Properties
Structural and Functional Insights
Methoxycarbonyl at position 4 introduces an ester group, which may hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics .
Synthetic Routes: Methyl/ethyl esters (e.g., methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate) are typically synthesized via esterification of phenylacetic acids, followed by halogenation or alkoxylation .
Biological Activity: Aceclofenac (CAS 89796-99-6), a dichloroanilino derivative, demonstrates cyclooxygenase (COX) inhibition (Ki ~36–54 nM for related compounds), suggesting substituents like halogens or sulfonyl groups enhance target binding . Fluorinated analogs (e.g., methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate) may exhibit improved metabolic stability due to fluorine’s electronegativity .
Research Implications and Gaps
Synthetic Challenges : Efficient methods for introducing ethyl groups to aromatic rings (e.g., via Heck coupling) need optimization to avoid side reactions .
Comparative Data: Limited evidence on the target compound’s crystallography or spectroscopic data (e.g., NMR, XRD) necessitates further experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
